6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several kinases and has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine involves the inhibition of several kinases. It binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream targets. This leads to the inhibition of cell proliferation and survival, which is crucial for the development and progression of cancer.
Biochemical and Physiological Effects:
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine has been shown to have several biochemical and physiological effects. It inhibits the growth and survival of cancer cells by blocking the activity of several kinases. It also has anti-inflammatory effects, which make it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine in lab experiments include its potency and specificity for several kinases. It has also shown promising results in preclinical studies, which make it a potential candidate for clinical trials. However, its limitations include its toxicity and potential side effects, which need to be carefully evaluated before it can be used in humans.
Future Directions
There are several future directions for the use of 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine. One potential direction is the development of more potent and specific inhibitors of kinases. Another direction is the evaluation of its efficacy in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, more studies are needed to evaluate its toxicity and potential side effects in humans.
Synthesis Methods
The synthesis of 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine involves several steps. The first step is the reaction of 6-bromo-4-chloroquinazoline with 1-methylsulfonylpiperidine in the presence of a base to yield the intermediate 6-bromo-4-(1-methylsulfonylpiperidin-3-yl)quinazoline. The intermediate is then treated with ammonia in ethanol to give the final product, 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine.
Scientific Research Applications
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to be a potent inhibitor of several kinases, including EGFR, HER2, and VEGFR2, which are known to be involved in the development and progression of cancer. It has also shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2S/c1-22(20,21)19-6-2-3-11(8-19)18-14-12-7-10(15)4-5-13(12)16-9-17-14/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEWDRZWDNQAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.